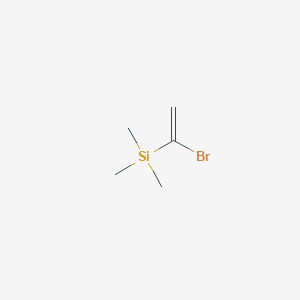
Barium metaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Barium metaphosphate can be synthesized through various methods, including the thermal decomposition of barium bis(hydrogenphosphoramidate) monohydrate, which leads to the formation of barium metaphosphate above 500°C (Sato & Watanabe, 1985). This process illustrates the compound's stability at high temperatures and its formation from precursor materials undergoing thermal decomposition.
Molecular Structure Analysis
The molecular and crystal structure of barium metaphosphate and related compounds have been extensively studied using X-ray diffraction and other spectroscopic methods. For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate provides insights into the outer-sphere metal-nucleotide complex formation, showcasing the barium ion's coordination to water molecules and its interaction with phosphate groups (Sternglanz et al., 1976).
Chemical Reactions and Properties
Barium metaphosphate participates in various chemical reactions, including complexation with other ions and decomposition under specific conditions. Its thermal behavior and decomposition products have been studied, revealing transitions to other phosphates at elevated temperatures and providing insights into its stability and reactivity (Sato & Watanabe, 1985).
Physical Properties Analysis
The physical properties of barium metaphosphate, such as its thermal stability, glass transition temperature, and expansion characteristics, have been investigated. These studies are crucial for understanding the material's suitability for various applications, including its role in glass and ceramic materials (Hafid et al., 2001).
Chemical Properties Analysis
Barium metaphosphate's chemical properties, including its interactions with other compounds and its behavior in different chemical environments, are of significant interest. For instance, its role in the formation of complex metaphosphate polymers and its interactions with metal ions highlight its versatile chemical nature and its potential for forming structurally diverse materials (Mehrotra & Gupta, 1962).
Wissenschaftliche Forschungsanwendungen
Low-Melting Glass Formation
- Scientific Field: Material Science
- Summary of Application: The combination of sodium and barium polyphosphate forms a low-melting glass with a high coefficient of thermal expansion . This glass makes seals with low melting metals like aluminium .
- Methods of Application: This mixture is prepared by heating a mixture of diammonium phosphate, sodium carbonate, and barium carbonate .
- Results or Outcomes: The melting point of the glass increases with barium content .
Luminescence Properties
- Scientific Field: Photonics
- Summary of Application: Sodium barium metaphosphate glasses doped with Sm3+ have been studied for their luminescent properties .
- Methods of Application: Glass samples with specific molar compositions were synthesized by conventional melt quenching .
- Results or Outcomes: The Na2O modifier demonstrated greater influence on Sm3+ emission compared to BaO .
Gamma Ray Shielding
- Scientific Field: Radiation Protection
- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for gamma ray shielding .
Plasma Display Ribs Barrier
- Scientific Field: Display Technology
- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used as a barrier of plasma display ribs .
High-Level Liquid Waste Treatment
- Scientific Field: Waste Management
- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for the treatment of sulphate-bearing high-level liquid waste .
Flame Retardant
- Scientific Field: Fire Safety
- Summary of Application: Barium metaphosphate is used as a flame retardant .
Getter for Vacuum Tubes
- Scientific Field: Electronics
- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .
Additive to Steel and Cast Iron
- Scientific Field: Metallurgy
- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .
Alloyed with Silicon and Aluminum
- Scientific Field: Material Science
- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .
Network Depolymerization
- Scientific Field: Chemistry
- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .
Glass-Forming Element
- Scientific Field: Material Science
- Summary of Application: Barium metaphosphate transitions from a modifier oxide to a glass-forming element at higher BaO concentrations .
Getter for Vacuum Tubes
- Scientific Field: Electronics
- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .
Additive to Steel and Cast Iron
- Scientific Field: Metallurgy
- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .
Alloyed with Silicon and Aluminum
- Scientific Field: Material Science
- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .
Network Depolymerization
- Scientific Field: Chemistry
- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .
Glass-Forming Element
Safety And Hazards
Zukünftige Richtungen
There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .
Eigenschaften
InChI |
InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJIKBGDNBEQME-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872575 |
Source


|
| Record name | Barium metaphosphate (BaP2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium metaphosphate | |
CAS RN |
13762-83-9 |
Source


|
| Record name | Barium metaphosphate (BaP2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)



